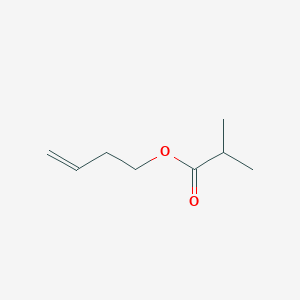

but-3-enyl 2-methylpropanoate

CAS No.: 144634-58-2

Cat. No.: VC16853383

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144634-58-2 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | but-3-enyl 2-methylpropanoate |

| Standard InChI | InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3 |

| Standard InChI Key | ZWGVKCZJCBBYSI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OCCC=C |

Introduction

Chemical Identity and Structural Features

But-3-enyl 2-methylpropanoate consists of a but-3-enyl group (CH₂=CHCH₂CH₂O−) esterified with 2-methylpropanoic acid (isobutyric acid). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 79964-12-8 | |

| Molecular Formula | C₈H₁₂O₂ | |

| Molecular Weight | 140.18 g/mol | |

| Exact Mass | 140.08400 Da | |

| PSA (Polar Surface Area) | 26.30 Ų | |

| LogP (Partition Coefficient) | 1.68 |

The compound’s structure enables dual reactivity: (1) radical polymerization via the methacrylate group and (2) electrophilic additions at the allylic double bond . Stereoelectronic effects from the ester moiety influence its stability and reaction kinetics, as observed in studies of analogous esters .

Synthesis and Manufacturing

Precursor Preparation

The synthesis typically involves two precursors:

-

3-Buten-1-ol (CAS 627-27-0): Synthesized via Grignard reaction between vinylmagnesium chloride and ethylene oxide, yielding 73.6% pure product .

-

2-Methylpropanoic Acid (Isobutyric Acid): The deprotonated form (isobutyrate, CAS 5711-69-3) exhibits a density of 1.57 g/cm³ and is commonly used in esterifications .

Esterification Protocol

A two-step esterification process is employed:

-

Acid Catalysis: 3-Buten-1-ol reacts with isobutyric acid under acidic conditions (e.g., H₂SO₄) at 60–80°C.

-

Purification: Fractional distillation removes unreacted alcohol and acid, yielding >99% pure ester .

Key challenges include avoiding polymerization of the methacrylate group during synthesis, necessitating inhibitors like hydroquinone .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(C=O) at ~1720 cm⁻¹ and ν(C-O) at ~1250 cm⁻¹, consistent with methacrylate esters .

-

NMR: Predicted signals:

Solubility and Reactivity

The compound is sparingly soluble in water (LogP = 1.68) but miscible with organic solvents like ethanol and diethyl ether. The allyl group undergoes hydrohalogenation and epoxidation, while the ester group participates in transesterification .

Applications in Industry and Research

Polymer Chemistry

But-3-enyl 2-methylpropanoate serves as a monomer for:

-

Cross-Linked Polymers: Copolymerization with styrene or acrylates enhances mechanical strength in resins .

-

Dendritic Architectures: The allyl group facilitates post-polymerization modifications, enabling tailored surface functionalities .

Organic Synthesis

The compound is a precursor to:

-

γ,δ-Unsaturated Ketones: Via ozonolysis or hydroformylation .

-

Chiral Auxiliaries: Asymmetric hydrogenation of the double bond yields enantiomerically pure intermediates .

Research Advancements

Catalytic Innovations

D’Annibale et al. (2007) demonstrated Pd-catalyzed allylic amination of but-3-enyl 2-methylpropanoate, achieving 89% yield with chiral ligands .

Kinetic Studies

Bristow (1958) investigated the ester’s hydrolysis kinetics, revealing pseudo-first-order behavior in alkaline media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume